![molecular formula C15H13Cl2N3O3 B2617224 methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate CAS No. 1356657-28-7](/img/structure/B2617224.png)
methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate, also known as Chlorantraniliprole, is a novel insecticide that has gained popularity due to its high efficacy and low toxicity. It belongs to the class of anthranilic diamides and acts as a selective insecticide against a wide range of pests.
Scientific Research Applications
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests, including lepidopteran, coleopteran, and hemipteran insects. It has been used in various agricultural settings to control pests such as the diamondback moth, corn earworm, and Colorado potato beetle. methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole has also been studied for its potential use in controlling mosquito populations.
Mechanism Of Action
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole acts on the insect's ryanodine receptor, which is responsible for regulating calcium release in muscle cells. By binding to the receptor, methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole disrupts calcium homeostasis, leading to muscle paralysis and eventual death of the insect. The selectivity of methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole for insect ryanodine receptors is due to differences in the amino acid sequence of the receptor between insects and mammals.
Biochemical and Physiological Effects:
methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole has been found to have low toxicity to mammals and birds, making it a safer alternative to other insecticides. It has also been found to have no adverse effects on soil microorganisms, indicating that it has a low impact on the environment. However, studies have shown that methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole can have sublethal effects on non-target organisms, such as bees and earthworms.
Advantages And Limitations For Lab Experiments
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole has several advantages for use in lab experiments, including its high efficacy, low toxicity, and selectivity for insect ryanodine receptors. However, its use can be limited by its high cost and the need for specialized equipment to handle the compound safely.
Future Directions
There are several future directions for research on methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole. One area of research is the development of new formulations that improve the compound's efficacy and reduce its cost. Another direction is the study of methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole's impact on non-target organisms, particularly pollinators such as bees. Additionally, research is needed to investigate the potential for resistance to methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole in insect populations and to develop strategies to manage resistance.
Synthesis Methods
Methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole is synthesized by reacting N-(2,6-dichloro-3-pyridyl)anthranilic acid with methyl isocyanate in the presence of a catalyst. The resulting product is then treated with methylamine to yield methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamateliprole. The synthesis method is a multi-step process that requires careful control of reaction conditions.
properties
IUPAC Name |
methyl N-[4-[(2,6-dichloropyridine-3-carbonyl)amino]phenyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c1-20(15(22)23-2)10-5-3-9(4-6-10)18-14(21)11-7-8-12(16)19-13(11)17/h3-8H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCXQWOUYWFVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)C2=C(N=C(C=C2)Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-(2,6-dichloropyridine-3-amido)phenyl]-N-methylcarbamate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.